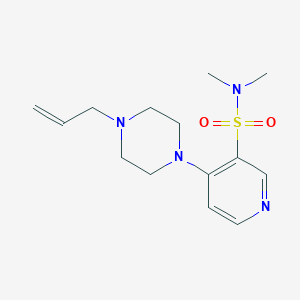![molecular formula C10H10N4O2S B215398 5-nitro-3-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine](/img/structure/B215398.png)
5-nitro-3-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-nitro-3-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine is a chemical compound that belongs to the class of nitroheterocyclic compounds. It has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action. In
Aplicaciones Científicas De Investigación
5-nitro-3-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine has been extensively studied for its potential use in scientific research. It has been shown to have antimicrobial, antiparasitic, and anticancer properties. It has been used in the development of new drugs for the treatment of various diseases, including malaria, tuberculosis, and cancer.
Mecanismo De Acción
The mechanism of action of 5-nitro-3-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine involves the generation of reactive oxygen species (ROS) and the inhibition of DNA synthesis. The ROS generated by the compound cause oxidative damage to the cell, leading to cell death. The inhibition of DNA synthesis prevents the cell from replicating and dividing, further contributing to cell death.
Biochemical and Physiological Effects:
Studies have shown that 5-nitro-3-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine has a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and parasites. It has also been shown to induce cell death in cancer cells. Additionally, it has been shown to have anti-inflammatory properties and to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-nitro-3-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, making it a potentially useful tool in the development of new antimicrobial drugs. However, one of the limitations of the compound is its potential toxicity. Studies have shown that the compound can be toxic to mammalian cells, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 5-nitro-3-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine. One direction is the development of new antimicrobial drugs based on the compound's mechanism of action. Another direction is the investigation of the compound's potential use in the treatment of cancer. Additionally, further studies are needed to understand the compound's toxicity and potential side effects, which will be important for the development of safe and effective drugs. Finally, the exploration of the compound's potential use in other areas, such as immunomodulation and anti-inflammatory therapy, may lead to the development of new treatments for a variety of diseases.
Métodos De Síntesis
The synthesis of 5-nitro-3-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine involves the reaction of 2-chloro-3-methylpyridine with 1-methyl-1H-imidazole-2-thiol in the presence of sodium ethoxide. The resulting product is then nitro-reduced to obtain 5-nitro-3-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine.
Propiedades
Nombre del producto |
5-nitro-3-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine |
|---|---|
Fórmula molecular |
C10H10N4O2S |
Peso molecular |
250.28 g/mol |
Nombre IUPAC |
3-methyl-2-(1-methylimidazol-2-yl)sulfanyl-5-nitropyridine |
InChI |
InChI=1S/C10H10N4O2S/c1-7-5-8(14(15)16)6-12-9(7)17-10-11-3-4-13(10)2/h3-6H,1-2H3 |
Clave InChI |
WLKGVDWIHGRIFA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN=C1SC2=NC=CN2C)[N+](=O)[O-] |
SMILES canónico |
CC1=CC(=CN=C1SC2=NC=CN2C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-fluorophenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215315.png)

![1-(4-fluorophenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215317.png)
![1-(3-fluorophenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215318.png)

![1-[2-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215322.png)

![3-ethyl-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B215326.png)
![N-[2-(2,3-dichloroanilino)pyridin-3-yl]sulfonylpropanamide](/img/structure/B215329.png)
![4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide](/img/structure/B215330.png)
![N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}-N-propionylpropanamide](/img/structure/B215331.png)
![Ethyl 4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxylate](/img/structure/B215332.png)

